![molecular formula C20H30N2O5 B12942513 N-[(Benzyloxy)carbonyl]-L-Isoleucyl-L-Leucine](/img/structure/B12942513.png)
N-[(Benzyloxy)carbonyl]-L-Isoleucyl-L-Leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-ILE-LEU-OH: , also known as N-CBZ-Ile-Ieu, is a dipeptide compound composed of isoleucine and leucine. It is often used in biochemical research to study enzyme kinetics and protein interactions. The compound is characterized by its protective carbobenzoxy (CBZ) group, which makes it a valuable substrate for various enzymatic reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : Z-ILE-LEU-OH can be synthesized through several methods. One common approach involves the reaction of N-CBZ-L-isoleucine with L-leucine methyl ester in the presence of chloroform, chloroformic acid ethyl ester, and triethylamine. The reaction product is then treated with aqueous sodium hydroxide in ethanol .
Industrial Production Methods: : Industrial production of Z-ILE-LEU-OH typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Solid-phase peptide synthesis (SPPS) is also employed for efficient and scalable production .
Analyse Chemischer Reaktionen
Types of Reactions: : Z-ILE-LEU-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: : Z-ILE-LEU-OH is used to study enzyme kinetics and protein interactions. It serves as a substrate for carboxypeptidase enzymes, allowing researchers to analyze enzyme activity and specificity .
Biology: : In biological research, Z-ILE-LEU-OH is utilized to investigate protein-protein interactions and peptide binding. It helps in understanding the mechanisms of various biological processes .
Medicine: It is used to design peptide-based drugs and study their interactions with biological targets .
Industry: : Z-ILE-LEU-OH is employed in the production of peptide-based products and as a research tool in industrial laboratories .
Wirkmechanismus
Z-ILE-LEU-OH exerts its effects by interacting with specific enzymes and proteins. The compound’s CBZ group protects the dipeptide, allowing it to bind to enzyme active sites without undergoing immediate degradation. This interaction facilitates the study of enzyme kinetics and protein binding mechanisms .
Molecular Targets and Pathways: : The primary molecular targets of Z-ILE-LEU-OH are carboxypeptidase enzymes. The compound binds to the enzyme’s active site, enabling researchers to analyze enzyme activity and specificity. The pathways involved include peptide hydrolysis and protein degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Z-Leu-Ile-OH: Another dipeptide with similar protective groups and applications.
Z-Leu-Phe-Gln-H: A tripeptide used in antiviral research.
L-Valine-L-Isoleucine: A compound used in chiral studies and crystallography.
Uniqueness: : Z-ILE-LEU-OH is unique due to its specific combination of isoleucine and leucine, making it a valuable tool for studying enzyme kinetics and protein interactions. Its protective CBZ group also distinguishes it from other dipeptides, allowing for more controlled and precise biochemical studies .
Eigenschaften
Molekularformel |
C20H30N2O5 |
|---|---|
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
(2S)-4-methyl-2-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C20H30N2O5/c1-5-14(4)17(18(23)21-16(19(24)25)11-13(2)3)22-20(26)27-12-15-9-7-6-8-10-15/h6-10,13-14,16-17H,5,11-12H2,1-4H3,(H,21,23)(H,22,26)(H,24,25)/t14-,16-,17-/m0/s1 |
InChI-Schlüssel |
BSRAGXJNZJMFMY-XIRDDKMYSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


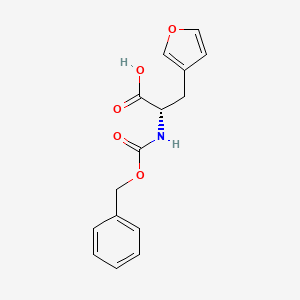
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12942439.png)
![2-Bromo-1-{2-[(3-phenylpropyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12942444.png)
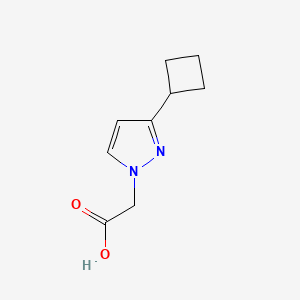

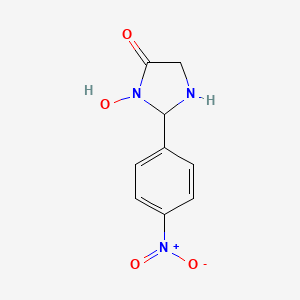
![2H-Imidazo[5,1-B][1,3]oxazine](/img/structure/B12942456.png)
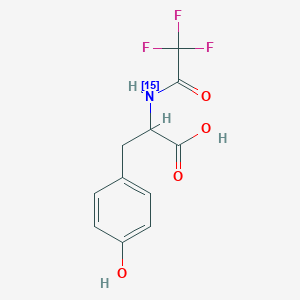
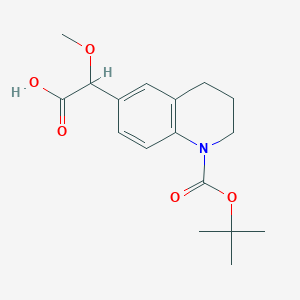
![1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-chloro-1H-pyrazole-3-carboxylic acid](/img/structure/B12942473.png)
![5-fluoro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12942488.png)
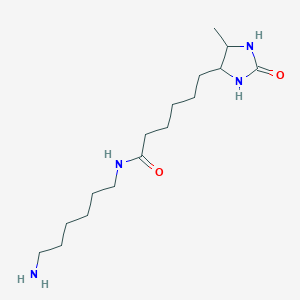

![2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)-N-((4-(methyl(tetrahydro-2H-pyran-4-yl)amino)-3-nitrophenyl)sulfonyl)benzamide](/img/structure/B12942505.png)
